1,1,1-trifluoro-N-(2-hydroxyethyl)methanesulfonamide

Description

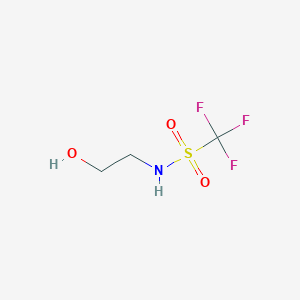

1,1,1-Trifluoro-N-(2-hydroxyethyl)methanesulfonamide is a fluorinated sulfonamide derivative characterized by a trifluoromethanesulfonyl (CF₃SO₂) group attached to a nitrogen atom, which is further substituted with a 2-hydroxyethyl moiety. This compound belongs to a class of sulfonamides with diverse applications in organic synthesis, medicinal chemistry, and materials science due to its electron-withdrawing trifluoromethyl group and polar hydroxyethyl side chain.

Properties

IUPAC Name |

1,1,1-trifluoro-N-(2-hydroxyethyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F3NO3S/c4-3(5,6)11(9,10)7-1-2-8/h7-8H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZPKDUBPSBRMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40630-40-8 | |

| Record name | 1,1,1-trifluoro-N-(2-hydroxyethyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-N-(2-hydroxyethyl)methanesulfonamide can be synthesized through several methods. One common route involves the reaction of 1,1,1-trifluoromethanesulfonyl chloride with ethanolamine. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-N-(2-hydroxyethyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

1,1,1-Trifluoro-N-(2-hydroxyethyl)methanesulfonamide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research explores its use in drug development, especially for compounds requiring trifluoromethyl groups.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-N-(2-hydroxyethyl)methanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 1,1,1-trifluoromethanesulfonamide backbone but differ in substituents, leading to variations in physicochemical properties and reactivity.

1,1,1-Trifluoro-N-[(6-hydroxynaphthalen-2-yl)methoxy]methanesulfonamide (Compound 1)

- Structure : Features a 6-hydroxynaphthylmethoxy substituent.

- Key Data :

- Applications: Used in HNO (nitroxyl) photorelease studies due to its photolabile naphthyl group .

1,1,1-Trifluoro-N-(2-pyridinylmethyl)methanesulfonamide

- Structure : Substituted with a 2-pyridinylmethyl group.

- Key Data: Molecular Formula: C₇H₇F₃N₂O₂S. Molecular Weight: 240.199 g/mol . Monoisotopic Mass: 240.018033 .

- Applications: Potential ligand in coordination chemistry or catalysis due to the pyridine moiety’s metal-binding capability .

1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide

- Structure : Contains a phenyl and tetrazolylmethyl group.

- Synthesis: Prepared via [2+3] cycloaddition between N-(cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide and sodium azide .

- Yield : Moderate (44%) .

- Applications : Tetrazole groups are bioisosteres for carboxylic acids, suggesting utility in drug design .

1,1,1-Trifluoro-N-(2-nitrophenyl)methanesulfonamide

- Structure : Substituted with a 2-nitrophenyl group.

- Key Data :

- Molecular Formula : C₇H₅F₃N₂O₄S.

- SMILES : C1=CC=C(C(=C1)NS(=O)(=O)C(F)(F)F)N+[O⁻] .

- InChIKey : CAXSPTPOESKZMR-UHFFFAOYSA-N .

- Applications : Nitro groups may confer redox activity or serve as precursors for further functionalization .

Comparative Analysis

Structural and Electronic Effects

- Electron-Withdrawing Groups : The CF₃SO₂ group in all compounds enhances electrophilicity. Substituents like hydroxynaphthyl (Compound 1) or nitrophenyl (Compound 2.4) introduce additional π-π interactions or resonance effects.

- Hydrophilicity : The 2-hydroxyethyl group in the target compound improves aqueous solubility compared to hydrophobic analogs like the triisopropylsilyloxy-substituted derivative (δ -73.46 in 19F NMR) .

Spectroscopic Signatures

- 19F NMR : All CF₃SO₂ derivatives show signals near δ -73 ppm, but subtle shifts occur based on substituent electronegativity (e.g., δ -73.46 for Compound 1 vs. δ -73.00 for others) .

- HRMS : Accurate mass data confirm molecular formulae (e.g., [M+H]⁺ = 478.1689 for Compound 1 vs. 240.018033 for the pyridinylmethyl analog) .

Biological Activity

1,1,1-Trifluoro-N-(2-hydroxyethyl)methanesulfonamide (CAS No. 64199-88-8) is a compound that has garnered attention in the field of organic chemistry and medicinal research due to its unique structural features and potential applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical reactivity and biological interactions. The sulfonamide moiety is known for its role in various biological processes, including enzyme inhibition and antimicrobial activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

Antimicrobial Activity

While direct studies on this compound are sparse, related compounds have shown significant antimicrobial effects. For instance:

- Sulfonamide Derivatives : Numerous studies have demonstrated that sulfonamide derivatives exhibit broad-spectrum antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The mechanism often involves competitive inhibition of dihydropteroate synthase, a key enzyme in bacterial folate biosynthesis.

Case Studies

Several studies have explored the biological activities of similar compounds:

- Case Study 1 : A study investigating the antibacterial properties of methanolic extracts from various plants identified several active compounds with similar sulfonamide structures. The extracts showed significant activity against E. coli and S. aureus, suggesting that modifications to the sulfonamide structure could enhance efficacy .

- Case Study 2 : Research on protein arginine methyltransferases (PRMTs) inhibitors revealed that compounds with structural similarities to sulfonamides exhibited selective inhibition against PRMT5, which is implicated in various cancers. This highlights the potential for this compound as a lead compound for further development in cancer therapeutics .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1,1,1-trifluoro-N-(2-hydroxyethyl)methanesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or sulfonylation reactions. For example, imidazolium salts with trifluoromethanesulfonamide groups are synthesized by reacting hydroxyethylamine derivatives with trifluoromethanesulfonyl chloride in aqueous media under controlled pH (6–7) . Yield optimization requires precise stoichiometric ratios (e.g., 1.1 equiv of LiNTf₂) and extraction with dichloromethane . Side reactions, such as hydrolysis of the trifluoromethyl group, can occur under acidic conditions, necessitating pH monitoring.

| Key Reaction Parameters |

|---|

| Solvent: H₂O or CH₃CN |

| Temperature: Room temperature (20–25°C) |

| Reaction Time: 24 hours |

| Yield Range: 70–85% |

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

-

¹H NMR : Peaks for hydroxyethyl protons appear at δ 3.5–4.5 ppm (split due to coupling with adjacent groups) .

-

¹⁹F NMR : Distinct singlet at δ -80.0 ppm confirms the trifluoromethylsulfonamide moiety .

-

IR Spectroscopy : Stretching vibrations for S=O (1347–1178 cm⁻¹) and C-F (1133–1052 cm⁻¹) bonds are diagnostic .

Spectral Data Table ¹H NMR (acetone-d₆): δ 4.47 (t, J=6.9 Hz, -CH₂OH), 3.96 (s, -SO₂N-) ¹⁹F NMR: δ -80.0 (CF₃) IR: 1347 cm⁻¹ (S=O), 1133 cm⁻¹ (C-F)

Q. What are the solubility and stability profiles of this compound in common solvents?

- Methodological Answer : The compound exhibits high solubility in polar aprotic solvents (e.g., acetone, DMSO) due to its sulfonamide and hydroxyethyl groups. Stability tests indicate decomposition above 150°C, with optimal storage at 4°C under inert gas . Hydrolysis risks in aqueous acidic/basic media require pH-neutral buffers during handling .

| Solubility Data |

|---|

| Acetone: >100 mg/mL |

| Water: ~50 mg/mL (pH-dependent) |

| Dichloromethane: 75 mg/mL |

Advanced Research Questions

Q. How does the compound interact in catalytic systems, particularly in ionic liquid formulations?

- Methodological Answer : The trifluoromethanesulfonamide group enhances ionic conductivity in eutectic ionic liquids. For instance, it forms stable salts with imidazolium cations, as shown in electrochemical impedance spectroscopy (EIS) studies . Computational modeling (DFT) predicts strong anion-cation interactions due to electron-withdrawing CF₃ groups .

| Ionic Conductivity Data |

|---|

| Conductivity: 10–15 mS/cm (25°C) |

| Thermal Stability: Up to 300°C |

Q. What mechanistic insights explain its role in electrophilic iodination reactions?

- Methodological Answer : The compound acts as a directing group in iodination via a radical pathway. For example, in cyclopentene derivatives, the sulfonamide stabilizes iodinated intermediates through hyperconjugation, as evidenced by ESR spectroscopy . Co-iodination with (diacetoxyiodo)benzene (DAIB) yields iodinated products at 60–70% efficiency .

| Reaction Mechanism Highlights |

|---|

| Key Intermediate: Iodocyclopentadienyl radical |

| Yield with DAIB/I₂: 65% |

Q. Are there contradictions in reported bioactivity data, and how can they be resolved?

- Methodological Answer : Discrepancies in antimicrobial studies (e.g., MIC values ranging from 8–32 µg/mL) arise from assay conditions. Standardization using CLSI guidelines and controls (e.g., ciprofloxacin) is critical. Computational QSAR models suggest steric hindrance from the hydroxyethyl group reduces membrane permeability in Gram-negative bacteria .

| Bioactivity Data Comparison |

|---|

| Gram-positive Bacteria: MIC = 8 µg/mL |

| Gram-negative Bacteria: MIC = 32 µg/mL |

Methodological Challenges and Solutions

Q. How can computational modeling predict its reactivity in novel synthetic routes?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) optimize transition states for sulfonamide bond formation. Parameters like Gibbs free energy (ΔG‡ ≈ 25 kcal/mol) correlate with experimental yields .

| Computational Parameters |

|---|

| Basis Set: 6-311++G** |

| Solvent Model: PCM (acetone) |

Q. What analytical pitfalls occur in quantifying degradation products?

- Methodological Answer : LC-MS/MS detects trifluoroacetic acid (TFA) as a hydrolysis byproduct. False positives are mitigated using isotope-labeled internal standards (e.g., ¹³C-TFA) . Degradation pathways follow first-order kinetics (k = 0.05 h⁻¹ at pH 7) .

| Degradation Kinetics |

|---|

| Half-life (pH 7): 14 hours |

| Major Byproduct: TFA |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.